molecular formula C10H6BrClO2 B3281975 7-bromo-4-(chloromethyl)-2H-chromen-2-one CAS No. 743452-16-6

7-bromo-4-(chloromethyl)-2H-chromen-2-one

Cat. No. B3281975
CAS RN: 743452-16-6
M. Wt: 273.51 g/mol
InChI Key: GLNYJLARXFNXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “7-Bromo-4-chloro-2-chloromethyl-quinazoline” is 1S/C9H5BrCl2N2/c10-5-1-2-6-7 (3-5)13-8 (4-11)14-9 (6)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “7-Bromo-4-chloro-2-chloromethyl-quinazoline” is a light yellow solid . It has a molecular weight of 291.96 . The compound should be stored at a temperature between 0-5 degrees .

Scientific Research Applications

Antibacterial and Antifungal Agents

7-bromo-4-(chloromethyl)-2H-chromen-2-one and its derivatives have been studied for potential antibacterial and antifungal properties. Research indicates that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for therapeutic applications in treating infections (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Electrochemical Studies

The electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones, including derivatives of 7-bromo-4-(chloromethyl)-2H-chromen-2-one, has been explored. Studies have shown that these compounds undergo specific reductions at carbon cathodes, which could be significant in understanding their chemical behavior and potential applications in electrochemistry (Mubarak & Peters, 2008).

Synthesis and Characterization for Biological Activities

There has been extensive research into the synthesis and characterization of 7-bromo-4-(chloromethyl)-2H-chromen-2-one derivatives. These studies include examining their thermodynamics, kinetics, and their potential use in creating synthetic chromene derivatives for various biological activities. The focus has been on efficient synthesis methods and theoretical investigations to understand their chemical properties (Asheri, Habibi-Khorassani, & Shahraki, 2016).

Fluorescence Analysis

One derivative of 7-bromo-4-(chloromethyl)-2H-chromen-2-one, specifically 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, has been identified as a novel reagent for fluorescence analysis. This compound and its derivatives form highly fluorescent derivatives with different amines, which can be significant in analytical chemistry for detecting and analyzing amines (Noe, Kornilios, & Lachmann, 2003).

Anticancer Research

Derivatives of 7-bromo-4-(chloromethyl)-2H-chromen-2-one have been synthesized and evaluated for potential anticancer properties. Research in this area is focused on understanding how these compounds can induce apoptosis and inhibit cancer cell proliferation, potentially leading to new treatments for various types of cancer (Liu et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for “7-Bromo-4-chloro-2-chloromethyl-quinazoline” should be consulted for detailed safety and hazard information .

properties

IUPAC Name

7-bromo-4-(chloromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNYJLARXFNXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249373
Record name 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(chloromethyl)-2H-chromen-2-one

CAS RN

743452-16-6
Record name 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743452-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-bromo-4-(chloromethyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.